5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid
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Overview
Description
5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, in particular, has a unique structure that includes a pyran ring, which is a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the esterification of 3-methylbutanol with 4-oxopyran-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials are fed into the reactor, where they undergo esterification under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity, as it allows the release of active metabolites that can interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: An ester found in fruits, used in flavorings and fragrances.
Isopropyl butyrate: An ester with similar structural features, used in perfumes.
Uniqueness
5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid is unique due to its pyran ring structure, which imparts distinct chemical properties and reactivity. This structural feature sets it apart from other esters and makes it valuable in specific applications where the pyran ring is beneficial.
Properties
Molecular Formula |
C11H14O4 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(3-methylbutyl)-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-7(2)3-4-8-6-15-10(11(13)14)5-9(8)12/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
DVYICMBTJNLPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=COC(=CC1=O)C(=O)O |
Origin of Product |
United States |
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